molecular formula C33H37N5O7S B2770051 N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-75-5

N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No. B2770051
CAS RN: 688060-75-5
M. Wt: 647.75
InChI Key: QIGBKFMLHOJAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C33H37N5O7S and its molecular weight is 647.75. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Research has developed various synthesis techniques for quinazoline derivatives, which are crucial in the pharmaceutical and chemical industries for creating compounds with potential therapeutic applications. For example, microwave irradiation has been utilized for the efficient synthesis of (quinazolin-4-ylamino)methyl-phosphonates, demonstrating a method that could potentially apply to the synthesis of the specific compound (Luo et al., 2012).

Antitumor Activity

Quinazoline derivatives have been evaluated for their antitumor activities, with some showing promising results. For instance, a series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, suggesting that modifications to the quinazoline core can lead to compounds with potential as cancer therapeutics (Al-Suwaidan et al., 2016).

Antimicrobial Evaluation

The search for new antimicrobial agents has led to the synthesis and evaluation of quinazoline-based compounds. For example, piperazine substituted quinazoline-based thiourea/thiazolidinone/chalcone hybrids were synthesized and showed efficacy against several bacteria and fungi, indicating the potential of quinazoline derivatives in combating drug-resistant microbial strains (Shah et al., 2015).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O7S/c1-37(2)23-10-8-22(9-11-23)35-31(40)19-46-33-36-25-18-29-28(44-20-45-29)17-24(25)32(41)38(33)15-5-6-30(39)34-14-13-21-7-12-26(42-3)27(16-21)43-4/h7-12,16-18H,5-6,13-15,19-20H2,1-4H3,(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGBKFMLHOJAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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